molecular formula C10H8O2 B1297094 2-Methylbenzofuran-3-carbaldehyde CAS No. 55581-61-8

2-Methylbenzofuran-3-carbaldehyde

Cat. No. B1297094
CAS RN: 55581-61-8
M. Wt: 160.17 g/mol
InChI Key: MSCYILGZMAMAQX-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C10H8O2 and a molecular weight of 160.17 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 . The SMILES string representation is Cc1oc2ccccc2c1C=O .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 79 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-Methylbenzofuran-3-carbaldehyde has been utilized in various chemical syntheses. For instance, it is used in the synthesis of isomeric dibenzofuran carboxaldehydes and related derivatives. These compounds have been synthesized for their potential application in forming novel β-phenylethylamines and NBOMe derivatives, which are undergoing biological evaluation (Yempala & Cassels, 2017).

Non-linear Optic Applications

This compound derivatives have been explored for non-linear optic applications. For example, novel push-pull benzothiazole derivatives with reverse polarity were synthesized starting from related compounds, showcasing potential in non-linear optical properties (Hrobárik, Sigmundová, & Zahradník, 2004).

Photocatalytic Applications

In green chemistry, derivatives of this compound, such as furan-2-carbaldehydes, have been used as C1 building blocks for the synthesis of bioactive compounds. These are utilized in ligand-free photocatalytic C–C bond cleavage, highlighting an efficient and environmentally friendly approach (Yu et al., 2018).

Synthesis of Bioactive Compounds

This compound is involved in the synthesis of various bioactive compounds. One application includes the synthesis of dihydrocarbazoles, which are used in medicinal chemistry for their potential biological properties (Gu et al., 2016).

Safety and Hazards

2-Methylbenzofuran-3-carbaldehyde is classified as an irritant . For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for 2-Methylbenzofuran-3-carbaldehyde are not mentioned in the search results, benzofuran compounds in general have attracted attention due to their biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 2-methylbenzofuran-3-carbaldehyde belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could involve binding to the active sites of enzymes, interacting with cell surface receptors, or altering the properties of cellular membranes.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial cell wall synthesis (in the case of antibacterial activity), and oxidative stress responses (in the case of anti-oxidative activity).

Pharmacokinetics

The compound’s molecular weight (16017 g/mol) suggests that it may be well-absorbed and distributed throughout the body . The compound’s stability at ambient temperatures suggests that it may have a relatively long half-life in the body .

Result of Action

The compound’s reported biological activities suggest that it may have a variety of effects at the molecular and cellular levels . These could include inhibition of cell growth and proliferation, disruption of bacterial cell wall synthesis, and protection against oxidative stress.

Action Environment

The compound’s stability at ambient temperatures suggests that it may be relatively resistant to degradation under normal environmental conditions

properties

IUPAC Name

2-methyl-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCYILGZMAMAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344107
Record name 2-Methylbenzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55581-61-8
Record name 2-Methylbenzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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